1-Phenylbicyclo[6.2.1]undec-8-ene
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Overview
Description
1-Phenylbicyclo[6.2.1]undec-8-ene is an organic compound with the molecular formula C17H22. It is characterized by a bicyclic structure that includes a phenyl group attached to the bicyclo[6.2.1]undec-8-ene framework. This compound is notable for its unique structural features, which include multiple rings and a combination of aromatic and non-aromatic components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylbicyclo[6.2.1]undec-8-ene typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Phenylbicyclo[6.2.1]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
1-Phenylbicyclo[6.2.1]undec-8-ene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenylbicyclo[6.2.1]undec-8-ene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.2.1]undec-8-ene: Lacks the phenyl group, resulting in different chemical properties.
1-Phenylbicyclo[5.4.0]undec-7-ene: Has a different ring structure, leading to variations in reactivity and applications.
Uniqueness
1-Phenylbicyclo[6.2.1]undec-8-ene is unique due to its combination of a phenyl group with a bicyclic framework. This structural feature imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
89398-55-0 |
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Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
8-phenylbicyclo[6.2.1]undec-1(10)-ene |
InChI |
InChI=1S/C17H22/c1-2-7-12-17(16-9-5-3-6-10-16)13-11-15(14-17)8-4-1/h3,5-6,9-11H,1-2,4,7-8,12-14H2 |
InChI Key |
IWMNKZWJUQGZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC=C(C2)CC1)C3=CC=CC=C3 |
Origin of Product |
United States |
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